N-Acetyl-2'-O-methyllactosamine
Description
N-Acetyl-2'-O-methyllactosamine is a disaccharide derivative of lactosamine (Galβ1-4GlcNAc), characterized by a methyl group at the 2'-hydroxyl position of the galactose residue (Figure 1). This modification distinguishes it from the parent compound N-acetyllactosamine (Galβ1-4GlcNAc), which lacks methyl substitutions. The compound is synthesized via regioselective protection and glycosylation strategies, such as the condensation of 3,4,6-tri-O-acetyl-2-O-methyl-α-D-galactopyranosyl bromide with a glucosamine derivative under mercuric cyanide catalysis, followed by deprotection steps . Its structural specificity makes it a critical tool in glycobiology, particularly in studying enzyme-substrate interactions, such as α1,3-fucosyltransferase activity in cancer biomarker research .
Properties
CAS No. |
99933-16-1 |
|---|---|
Molecular Formula |
C15H27NO11 |
Molecular Weight |
397.37 g/mol |
IUPAC Name |
N-[(3R,4S,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-3,5,6-trihydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C15H27NO11/c1-6(20)16-7(3-17)10(22)13(8(21)4-18)27-15-14(25-2)12(24)11(23)9(5-19)26-15/h3,7-15,18-19,21-24H,4-5H2,1-2H3,(H,16,20)/t7?,8-,9-,10-,11+,12+,13-,14-,15+/m1/s1 |
InChI Key |
ONETVDVNEZHXBB-JKVVGOODSA-N |
SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)OC)O |
Isomeric SMILES |
CC(=O)NC(C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)OC)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)OC)O |
Synonyms |
Ac-2-MeLac N-acetyl-2'-O-methyllactosamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Features of N-Acetyl-2'-O-methyllactosamine and Analogues
Key Distinctions
- Stereochemical Impact : The 2'-O-methyl group in this compound sterically hinders α1,2-fucosyltransferase activity while enhancing specificity for α1,3-fucosyltransferase, unlike the unmethylated N-acetyllactosamine .
- Enzyme Specificity : N-Acetyl-3-O-methyllactosamine, with methylation on glucosamine, is resistant to β1,4-galactosidase cleavage, making it suitable for glycan stability studies .
- Probe Utility: Fluorinated and seleno derivatives exhibit altered electronic properties, enabling their use in structural biology (e.g., crystallography, NMR) to map binding epitopes .
Role in Cancer Biomarker Research
This compound serves as a synthetic acceptor substrate for serum α1,3-fucosyltransferase (FT), an enzyme elevated in ovarian, breast, and gastric cancers. Clinical studies demonstrated a strong correlation (P < 0.0001) between serum FT activity and tumor progression, validating its utility in monitoring chemotherapy responses . In contrast, N-acetyllactosamine is less effective due to nonspecific fucosylation at multiple sites .
Structural Insights from Fluorinated Analogues
X-ray crystallography of 6'-fluoro-N-acetyllactosamine revealed a distorted ^4C₁ chair conformation in galactose, altering hydrogen-bonding networks with lectins. This contrasts with the relaxed ^4C₁ conformation of the parent compound, explaining reduced binding affinity for galectin-3 .
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